For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Isobutyrylacetate
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to ethyl isobutyrylacetate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
Ethyl isobutyrylacetate, with the IUPAC name ethyl 4-methyl-3-oxopentanoate, is a β-keto ester. Its chemical structure is characterized by a central ketone group flanked by an ester and an isopropyl group.
The following table summarizes the key identifiers for ethyl isobutyrylacetate.
| Identifier | Value |
| IUPAC Name | ethyl 4-methyl-3-oxopentanoate[1] |
| Synonyms | Ethyl isobutyroylacetate, 4-methyl-3-oxo-pentanoic acid ethyl ester[1] |
| CAS Number | 7152-15-0 |
| Molecular Formula | C₈H₁₄O₃[1][2] |
| SMILES | CCOC(=O)CC(=O)C(C)C[1] |
| InChI | 1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3[1][2] |
| InChIKey | XCLDSQRVMMXWMS-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of ethyl isobutyrylacetate are summarized in the table below.
| Property | Value |
| Molecular Weight | 158.19 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 173 °C (lit.) |
| Melting Point | -9 °C (lit.) |
| Density | 0.98 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.425 (lit.) |
| Flash Point | 44 °C (closed cup)[3] |
| Solubility | Soluble in chloroform (B151607) and methanol.[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of ethyl isobutyrylacetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for ethyl isobutyrylacetate and are key to confirming its structure.[1][2]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule, such as the carbonyl groups of the ester and ketone.[1]
-
Mass Spectrometry (MS) : Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.[1]
Reactivity and Chemical Reactions
Ethyl isobutyrylacetate undergoes reactions typical of esters and ketones.
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Hydrolysis : It can be hydrolyzed in the presence of an acid or base catalyst to produce isobutyric acid and ethanol (B145695).[5]
-
Transesterification : The ethoxy group of the ester can be exchanged with another alcohol.[5]
-
Reduction : The carbonyl groups can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.[5]
Experimental Protocols: Synthesis of Ethyl Isobutyrylacetate
Several methods for the synthesis of ethyl isobutyrylacetate have been reported.
Claisen Condensation Adaptation
A patented method involves a modified Claisen condensation.[5][6] This process utilizes potassium monoethyl malonate, anhydrous magnesium chloride, and triethylamine (B128534) in ethyl acetate.[5][6] The magnesium chloride acts as a Lewis acid to coordinate the enolate and minimize side reactions.[5] This method is reported to have a shorter reaction time of 6 hours at 35°C.[5]
The general workflow for this synthesis is outlined below.
Industrial Process
An industrial synthesis method involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of sodium hydride in benzene, achieving an 81% yield.[5][7] The reaction proceeds through the formation of an enolate, which then attacks the diethyl carbonate.[5]
Other Synthetic Methods
Other reported synthetic routes include:
-
Direct Esterification : The reaction of isobutyric acid with ethanol using an acid catalyst.[5]
-
Acid Chloride Method : The reaction of isobutyryl chloride with ethanol in the presence of a base like pyridine.[5]
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, ethyl isobutyrylacetate exists as a mixture of keto and enol tautomers. The equilibrium between these two forms is a key aspect of its reactivity.
Safety Information
Ethyl isobutyrylacetate is a flammable liquid and vapor.[1] It is classified as a Flammable Liquid, Category 3. Appropriate personal protective equipment, including eyeshields, faceshields, and gloves, should be used when handling this chemical.[3]
Applications
Ethyl isobutyrylacetate serves as an important intermediate in the synthesis of pharmaceuticals, such as the drug atorvastatin, and is a valuable chemical raw material.[8]
References
- 1. Ethyl isobutyrylacetate | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl isobutyrylacetate(7152-15-0) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl isobutyrylacetate 95 7152-15-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Buy Ethyl isobutyrylacetate | 7152-15-0 [smolecule.com]
- 6. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 7. Ethyl isobutyrylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
